Cas no 2137608-07-0 (Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/2137608-07-0x500.png)
Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate
- Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester
-
- Inchi: 1S/C14H20BrN3O3/c1-13(2,3)21-12(19)18-14(4-6-20-7-5-14)11-16-8-10(15)9-17-11/h8-9H,4-7H2,1-3H3,(H,18,19)
- InChI Key: ADCOTKUZJFLRQF-UHFFFAOYSA-N
- SMILES: BrC1C=NC(C2(CCOCC2)NC(=O)OC(C)(C)C)=NC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 359
- XLogP3: 1.6
- Topological Polar Surface Area: 73.3
Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363567-2.5g |
tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate |
2137608-07-0 | 2.5g |
$2940.0 | 2023-03-02 | ||
Enamine | EN300-363567-10.0g |
tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate |
2137608-07-0 | 10.0g |
$6450.0 | 2023-03-02 | ||
Enamine | EN300-363567-0.05g |
tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate |
2137608-07-0 | 0.05g |
$1261.0 | 2023-03-02 | ||
Enamine | EN300-363567-1.0g |
tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate |
2137608-07-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-363567-0.1g |
tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate |
2137608-07-0 | 0.1g |
$1320.0 | 2023-03-02 | ||
Enamine | EN300-363567-5.0g |
tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate |
2137608-07-0 | 5.0g |
$4349.0 | 2023-03-02 | ||
Enamine | EN300-363567-0.25g |
tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate |
2137608-07-0 | 0.25g |
$1381.0 | 2023-03-02 | ||
Enamine | EN300-363567-0.5g |
tert-butyl N-[4-(5-bromopyrimidin-2-yl)oxan-4-yl]carbamate |
2137608-07-0 | 0.5g |
$1440.0 | 2023-03-02 |
Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester Related Literature
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
Additional information on Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester
Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester and CAS no. 2137608-07-0: A Comprehensive Overview
Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester, identified by the Chemical Abstracts Service registry number CAS no. 2137608-07-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation and potential therapeutic applications.
The molecular structure of this compound features a complex arrangement of functional groups, including a tetrahydro-2H-pyran ring linked to a pyrimidine moiety. The presence of a bromine atom at the 5-position of the pyrimidine ring introduces additional reactivity, which can be exploited in synthetic chemistry and drug design. The ester group at the carbamic acid moiety provides stability while also allowing for modifications that could enhance bioavailability and target specificity.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The pyrimidine scaffold is particularly well-studied due to its prevalence in nucleoside analogs and its role in modulating enzyme activity. The compound Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester represents an innovative approach to leveraging these structural features for therapeutic gain.
One of the most compelling aspects of this molecule is its potential as a lead compound for drug discovery. The combination of the brominated pyrimidine and the tetrahydro-2H-pyran ring suggests that it may interact with biological targets in unique ways. Preliminary studies have indicated that such structures can exhibit inhibitory activity against various kinases and other enzymes implicated in cancer and inflammatory diseases. The< strong> 1,1-dimethylethyl ester group further enhances its suitability for further derivatization, allowing researchers to fine-tune its properties.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include the formation of the tetrahydro-2H-pyran ring through cyclization reactions and the introduction of the bromo-substituted pyrimidine via nucleophilic substitution or cross-coupling reactions. The final step involves esterification to yield the desired product.
Recent advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision. Techniques such as flow chemistry and automated synthesis have significantly reduced reaction times and improved reproducibility. These advancements are particularly relevant for drug discovery pipelines, where rapid access to diverse molecular libraries is crucial.
The biological evaluation of Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester has focused on its potential as an inhibitor of target enzymes. Initial screening assays have shown promising activity against several kinases known to be involved in tumor growth and progression. Additionally, the compound has demonstrated interactions with other cellular pathways that may contribute to its therapeutic potential.
The< strong>bromine atom at the 5-position of the pyrimidine ring is particularly noteworthy, as it provides a handle for further chemical modifications. This allows researchers to explore different derivatives with tailored properties, such as improved solubility or enhanced binding affinity. The< strong>tetrahydro-2H-pyran ring, on the other hand, contributes to the overall stability of the molecule while also influencing its pharmacokinetic profile.
In conclusion, Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester, CAS no.< strong>2137608-07-0, represents a significant advancement in pharmaceutical research. Its unique structural features make it a promising candidate for further development into novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, compounds like this one will play an increasingly important role in addressing unmet medical needs.
2137608-07-0 (Carbamic acid, N-[4-(5-bromo-2-pyrimidinyl)tetrahydro-2H-pyran-4-yl]-, 1,1-dimethylethyl ester) Related Products
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)




